molecular formula C13H13F3N2O2 B14218127 2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- CAS No. 823190-63-2

2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)-

Cat. No.: B14218127
CAS No.: 823190-63-2
M. Wt: 286.25 g/mol
InChI Key: MCMREKAHXXMJIW-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- is a complex organic compound characterized by its unique chemical structure. This compound belongs to the benzoxazinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzoxazinone core followed by the introduction of the diethylamino and trifluoromethyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, purity, and cost-effectiveness while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazinones.

Scientific Research Applications

2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3-Benzoxazin-2-one, 8-fluoro-
  • 2H-1,3-Benzoxazin-2-one, 8-methoxy-

Uniqueness

Compared to similar compounds, 2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- is unique due to the presence of the diethylamino and trifluoromethyl groups. These functional groups impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

823190-63-2

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

7-(diethylamino)-4-(trifluoromethyl)-1,3-benzoxazin-2-one

InChI

InChI=1S/C13H13F3N2O2/c1-3-18(4-2)8-5-6-9-10(7-8)20-12(19)17-11(9)13(14,15)16/h5-7H,3-4H2,1-2H3

InChI Key

MCMREKAHXXMJIW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=NC(=O)O2)C(F)(F)F

Origin of Product

United States

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